molecular formula C31H34ClN2O2RuS B12394670 Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-

Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-

Cat. No.: B12394670
M. Wt: 635.2 g/mol
InChI Key: SQSSVHPWHOMXOZ-AGEKDOICSA-M
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Description

RuCl(p-cymene)[(R,R)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium. The compound’s full name is [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-ruthenium. It is known for its application in asymmetric hydrogenation reactions, making it a valuable catalyst in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RuCl(p-cymene)[(R,R)-Ts-DPEN] typically involves the reaction of dichloro(p-cymene)ruthenium(II) dimer with (R,R)-Ts-DPEN (N-p-tosyl-1,2-diphenylethylenediamine). The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by maintaining strict control over reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

RuCl(p-cymene)[(R,R)-Ts-DPEN] primarily undergoes asymmetric hydrogenation reactions. It is used as a catalyst in the reduction of various substrates, including quinolines, N-alkyl ketimines, and hydroxy arylaldehydes .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are enantioenriched alcohols, amines, and other reduced derivatives of the starting materials .

Mechanism of Action

The mechanism by which RuCl(p-cymene)[(R,R)-Ts-DPEN] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms. The chiral environment provided by the (R,R)-Ts-DPEN ligand ensures enantioselectivity in the hydrogenation process. The molecular targets include carbonyl groups in ketones and imines, which are reduced to their corresponding alcohols and amines .

Comparison with Similar Compounds

Similar Compounds

  • RuCl(p-cymene)[(S,S)-Ts-DPEN]
  • RuCl(p-cymene)[(R,R)-FsDPEN]
  • RuCl(p-cymene)[(S,S)-TsDPEN] (mesitylene)
  • Dichloro(p-cymene)ruthenium(II) dimer

Uniqueness

RuCl(p-cymene)[(R,R)-Ts-DPEN] is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. Compared to its analogs, it offers better performance in terms of yield and selectivity, making it a preferred choice for synthesizing chiral compounds .

Properties

Molecular Formula

C31H34ClN2O2RuS

Molecular Weight

635.2 g/mol

IUPAC Name

[(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(2+);1-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C21H20N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-22H,1H3;4-8H,1-3H3;1H;/q-2;;;+3/p-1/t20-,21-;;;/m1.../s1

InChI Key

SQSSVHPWHOMXOZ-AGEKDOICSA-M

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[NH-].Cl[Ru+2]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].Cl[Ru+2]

Origin of Product

United States

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